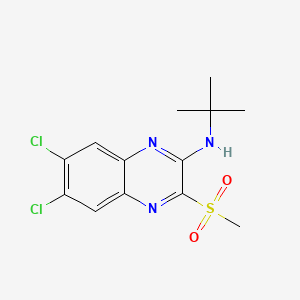N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Currently Available Information:
- Search results from PubChem, a database of chemical information maintained by the National Institutes of Health, provide some basic details about the compound's structure and identifiers but do not mention any research applications [].
- Commercial suppliers, like Key Organics, list the compound but do not disclose any specific scientific uses.
Further Exploration:
Given the lack of public information, it is possible that N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is either:
- A recently synthesized compound still under development and not yet explored in published research.
- A research compound not widely studied or commercially available.
To find more information, you can try the following strategies:
- Search for scientific articles mentioning the compound's CAS number (281209-71-0) or its InChI code (if available). Scientific databases like ScienceDirect, Scopus, or Web of Science might contain relevant publications.
- Look for patents mentioning the compound. Patents often disclose novel compounds and their potential applications.
Future Research Directions:
The quinoxalin-2-amine scaffold is present in various bioactive molecules []. Considering this, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine could be a potential candidate for research in various areas like:
- Medicinal chemistry: Studying its potential biological activity and therapeutic applications.
- Synthetic organic chemistry: Exploring its synthesis and reactivity for further functionalization.
- Materials science: Investigating its properties for potential material applications.
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is a chemical compound characterized by the molecular formula C₁₃H₁₅Cl₂N₃O₂S and a molecular weight of 348.25 g/mol. This compound is notable for its structural features, including a tert-butyl group, dichloro substituents at the 6 and 7 positions, and a methylsulfonyl group at the 3 position of the quinoxaline ring. Its IUPAC name reflects these structural characteristics, emphasizing its unique arrangement of atoms that contribute to its biological activity and potential applications in medicinal chemistry .
There is no scientific literature available on the mechanism of action for this specific compound.
- No information on safety or hazards associated with this compound is currently available. Due to the presence of chlorine atoms, it is advisable to handle the compound with care, following standard laboratory safety protocols for potentially hazardous materials.
Future Research Directions
- Synthesis and characterization of the compound to confirm its structure and obtain physical and chemical property data.
- Investigation of potential biological activity, including cytotoxicity or other relevant assays.
- Computational modeling to predict its interaction with other molecules and potential applications.
The chemical reactivity of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is influenced by its functional groups. The presence of the methylsulfonyl group allows for sulfonamide formation, which can be utilized in various organic reactions. Additionally, the dichloro groups can participate in nucleophilic substitution reactions, making this compound versatile for further chemical modifications or derivatizations .
This compound acts as a glucagon-like peptide-1 receptor agonist, showing significant biological activity by modulating insulin secretion and glucose metabolism. In studies, it has demonstrated an effective inhibition of forskolin-induced cyclic adenosine monophosphate accumulation in BHK cells expressing recombinant human receptors, with an EC50 value of 101 nM. This positions it as a potential therapeutic candidate for diabetes management due to its ability to enhance insulin sensitivity and promote weight loss .
The synthesis of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine typically involves multi-step organic reactions. Common methods include:
- Formation of Quinoxaline Ring: Starting from appropriate 1,2-diamines and α-haloketones.
- Chlorination: Introduction of chlorine atoms at the 6 and 7 positions through electrophilic aromatic substitution.
- Sulfonylation: Attaching the methylsulfonyl group via sulfonation reactions.
- Amine Protection: Protecting the amine group during various reaction steps to ensure selectivity.
These methods can vary based on the desired purity and yield, often requiring optimization for specific laboratory conditions .
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has several applications in pharmaceutical research:
- Diabetes Treatment: As a glucagon-like peptide-1 receptor agonist, it is being explored as a potential oral drug for diabetes management.
- Research Tool: Used in studies investigating metabolic pathways and receptor interactions.
- Chemical Probe: Serves as a model compound for developing new therapeutic agents targeting similar pathways .
Interaction studies have shown that N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine interacts specifically with glucagon-like peptide receptors. These interactions are crucial for understanding its mechanism of action and potential side effects. Research indicates that this compound can influence downstream signaling pathways related to glucose homeostasis and insulin sensitivity .
Several compounds exhibit structural or functional similarities to N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-tert-butyl-6-chloroquinoxalin-2-amine | Lacks methylsulfonyl group | Potentially similar receptor activity |
| N-(tert-butyl)-6-bromoquinoxalin-2-amine | Bromine instead of chlorine | Different receptor interaction profile |
| N-(tert-butyl)-3-methylsulfonylquinoxalin | No dichloro substituents | May exhibit altered biological activity |
These compounds highlight the uniqueness of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine due to its specific combination of functional groups that enhance its efficacy as a therapeutic agent while providing distinct pathways for further research .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








